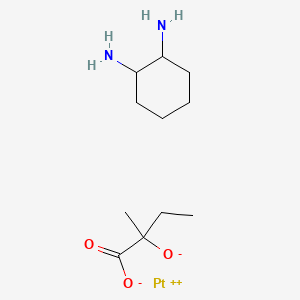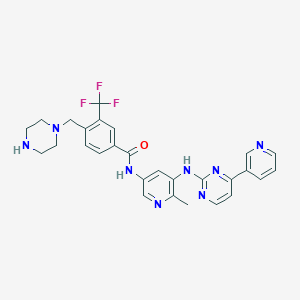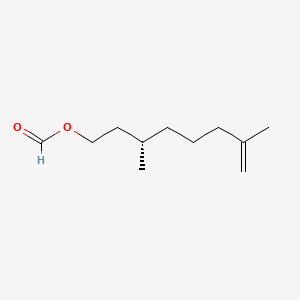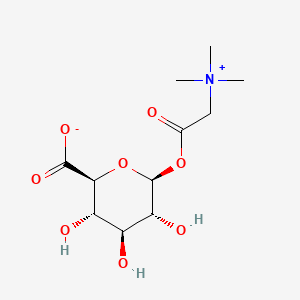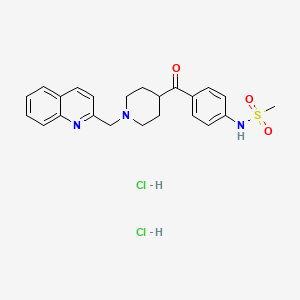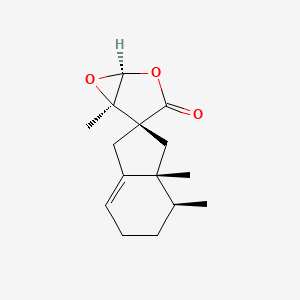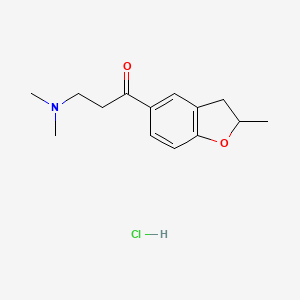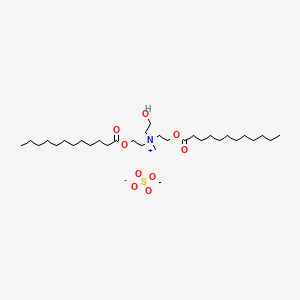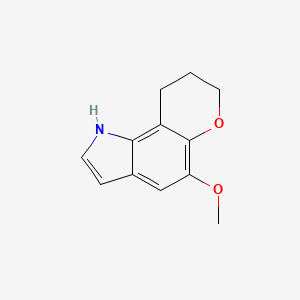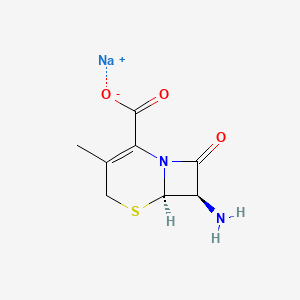
Sodium (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate is a complex organic compound known for its unique structural and chemical properties. This compound is part of the cephalosporin class of antibiotics, which are widely used in the medical field to treat bacterial infections .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo(42The reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors under controlled conditions to ensure high purity and yield. The process involves the use of advanced techniques such as crystallization and chromatography to isolate and purify the final product .
化学反応の分析
Types of Reactions
Sodium (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .
科学的研究の応用
Sodium (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and its effects on cellular processes.
Medicine: Used as an antibiotic to treat bacterial infections, particularly those caused by Gram-positive bacteria.
Industry: Employed in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of Sodium (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate involves the inhibition of bacterial cell wall synthesis. This compound binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. As a result, the bacterial cell becomes weakened and eventually lyses .
類似化合物との比較
Similar Compounds
Cefazolin: Another cephalosporin antibiotic with a similar mechanism of action but different spectrum of activity.
Cefuroxime: A cephalosporin antibiotic with a broader spectrum of activity compared to Sodium (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate.
Ceftriaxone: A third-generation cephalosporin with enhanced activity against Gram-negative bacteria.
Uniqueness
This compound is unique due to its specific structural features and its effectiveness against certain bacterial strains. Its stability and resistance to certain beta-lactamases make it a valuable antibiotic in clinical settings .
特性
CAS番号 |
56871-82-0 |
|---|---|
分子式 |
C8H9N2NaO3S |
分子量 |
236.23 g/mol |
IUPAC名 |
sodium;(6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C8H10N2O3S.Na/c1-3-2-14-7-4(9)6(11)10(7)5(3)8(12)13;/h4,7H,2,9H2,1H3,(H,12,13);/q;+1/p-1/t4-,7-;/m1./s1 |
InChIキー |
BCKQLZUUSACLHI-LPNHBSBCSA-M |
異性体SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)[O-].[Na+] |
正規SMILES |
CC1=C(N2C(C(C2=O)N)SC1)C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






